![molecular formula C7H10ClN3OS2 B2357626 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide CAS No. 302784-83-4](/img/structure/B2357626.png)
2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide, also known as CPT, is a synthetic organic compound that has been studied extensively in the past decade due to its potential applications in scientific research. CPT is a member of the thiadiazole family of compounds, which are known for their unique properties and wide range of applications. CPT has been studied for its ability to act as an inhibitor of certain enzymes, its ability to modulate protein phosphorylation, and its potential to act as an anticancer agent.
Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Activity
A study by Lelyukh et al. (2023) focused on synthesizing various compounds, including those derived from 2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide, and testing their antitrypanosomal activity. They found that certain derivatives displayed good to excellent potency against T. brucei gambiense, suggesting potential use in treating trypanosomiasis (Lelyukh et al., 2023).
Structural Analysis
A study by Boechat et al. (2011) examined the structures of acetamide compounds closely related to this compound. They revealed significant insights into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications in material science or drug design (Boechat et al., 2011).
Anticancer Potential
Research by Abu-Melha (2021) and Evren et al. (2019) explored the synthesis of compounds related to this compound with a focus on their anticancer properties. These studies indicate that certain derivatives show promise as anticancer agents, highlighting the potential of this compound in oncology research (Abu-Melha, 2021), (Evren et al., 2019).
Local Anesthetic Properties
A study by Badiger et al. (2012) synthesized derivatives of this compound to explore their local anesthetic properties. Their research suggests potential applications in the development of new anesthetic drugs (Badiger et al., 2012).
Synthesis of Novel Compounds
Yu et al. (2014) and Toolabi et al. (2022) investigated the synthesis of new compounds using this compound as a precursor. These studies contribute to the field of medicinal chemistry, particularly in the synthesis of novel compounds with potential pharmacological applications (Yu et al., 2014), (Toolabi et al., 2022).
Eigenschaften
IUPAC Name |
2-chloro-N-(3-propylsulfanyl-1,2,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS2/c1-2-3-13-7-10-6(14-11-7)9-5(12)4-8/h2-4H2,1H3,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOPACIIARVIAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NSC(=N1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

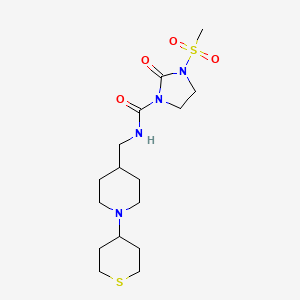
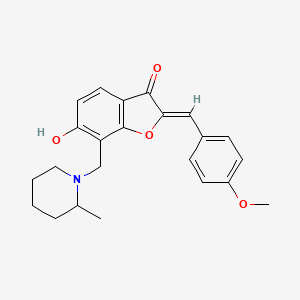
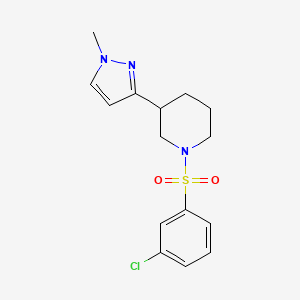

![{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2357553.png)
![4-[6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2357555.png)
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2357556.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2357557.png)
![2-(4-ethoxyphenyl)-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2357558.png)
![(E)-3-(dimethylamino)-1-[3-(3-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2357559.png)
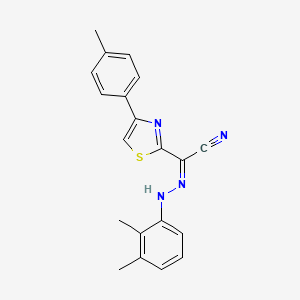
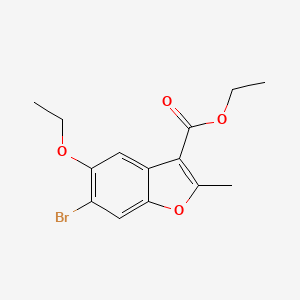
![1-[(2,5-Dimethylphenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2357563.png)
![N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2357565.png)